molecular formula C26H54N2 B14631148 (E)-Bis(5-tert-butylnonan-5-yl)diazene CAS No. 53867-50-8

(E)-Bis(5-tert-butylnonan-5-yl)diazene

Cat. No.: B14631148
CAS No.: 53867-50-8
M. Wt: 394.7 g/mol
InChI Key: AZSHKSBHASOGGB-UHFFFAOYSA-N
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Description

(E)-Bis(5-tert-butylnonan-5-yl)diazene is a sterically hindered azo compound characterized by a diazene (N=N) core flanked by two identical 5-tert-butylnonan-5-yl substituents in the E (trans) configuration. The tert-butyl groups at the 5-position of the nonan chain introduce significant steric bulk, influencing the compound’s conformational stability, solubility, and reactivity. Azo compounds like this are pivotal in materials science, catalysis, and photochemistry due to their reversible cis-trans isomerization under light or thermal stimuli .

Properties

CAS No.

53867-50-8

Molecular Formula

C26H54N2

Molecular Weight

394.7 g/mol

IUPAC Name

bis(5-tert-butylnonan-5-yl)diazene

InChI

InChI=1S/C26H54N2/c1-11-15-19-25(20-16-12-2,23(5,6)7)27-28-26(21-17-13-3,22-18-14-4)24(8,9)10/h11-22H2,1-10H3

InChI Key

AZSHKSBHASOGGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(C)(C)C)N=NC(CCCC)(CCCC)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Conformational and Structural Analysis

  • Steric Effects: The tert-butyl groups in (E)-Bis(5-tert-butylnonan-5-yl)diazene induce a rigid E configuration, preventing free rotation around the N=N bond. This contrasts with smaller substituents (e.g., methyl or phenyl in pyrazolyl derivatives), which allow greater conformational flexibility .
  • Crystal Packing: X-ray diffraction studies of bis(tetrazolyl)diazenes (e.g., 3b and 3d) reveal that bulky substituents like tert-butyl enforce S-cis or S-trans conformations. For example, 3d adopts an S-cis conformation due to steric repulsion between tert-butyl groups, whereas 3b (with phenyl groups) adopts S-trans . Similar behavior is expected for (E)-Bis(5-tert-butylnonan-5-yl)diazene.

Thermal and Chemical Stability

  • Thermal Decomposition : tert-butyl-substituted diazenes (e.g., 3d) exhibit higher thermal stability (decomposition temperatures >250°C) compared to phenyl-substituted analogues (Tdec ~200°C) due to reduced steric strain and enhanced van der Waals interactions .
  • Solubility: The branched aliphatic chains in (E)-Bis(5-tert-butylnonan-5-yl)diazene improve solubility in nonpolar solvents compared to aromatic analogues like 3b, which aggregate in polar media .

Research Findings and Implications

  • Steric vs. Electronic Effects: Bulky substituents dominate the behavior of (E)-Bis(5-tert-butylnonan-5-yl)diazene, whereas electronic effects (e.g., π-conjugation in pyrazolyl derivatives) govern properties in aromatic analogues .
  • Synthetic Flexibility : Oxidative coupling methods (as in ) are versatile for tert-butyl-substituted diazenes, but transition-metal catalysis () remains critical for functionalized aromatic systems.

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